2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Catalog No.
S3094536
CAS No.
32997-67-4
M.F
C10H14N2
M. Wt
162.236
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline

CAS Number

32997-67-4

Product Name

2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-quinoxaline

Molecular Formula

C10H14N2

Molecular Weight

162.236

InChI

InChI=1S/C10H14N2/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11-12H,7H2,1-2H3

InChI Key

MESWFJSLPLHJQL-UHFFFAOYSA-N

SMILES

CC1(CNC2=CC=CC=C2N1)C

solubility

not available

Potential Areas of Research

Given the structural similarity of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline to other tetrahydroquinoxaline derivatives with known biological activities, researchers might be interested in exploring this compound for similar applications. Tetrahydroquinoxalines have been investigated for their potential as:

  • Anticonvulsants: Some studies have explored the anticonvulsant properties of tetrahydroquinoxaline derivatives [].
  • Antimicrobial agents: Research has investigated the antimicrobial activity of certain tetrahydroquinoxaline derivatives [].

2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic organic compound characterized by its unique structure that includes a quinoxaline ring system. The molecular formula is C10H14N2C_{10}H_{14}N_2, and it features two methyl groups at the 2-position of the tetrahydroquinoxaline framework. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse biological activities and chemical reactivity.

The chemical behavior of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline is influenced by its nitrogen-containing ring structure. Key reactions involving this compound include:

  • Reduction Reactions: The compound can undergo reduction to yield various derivatives. For example, hydrogenation can convert the double bonds in the quinoxaline structure to saturated forms.
  • Cyclization Reactions: It can participate in cyclization reactions, forming more complex heterocycles.
  • Condensation Reactions: The presence of nitrogen atoms allows for nucleophilic substitutions and condensation reactions with aldehydes and ketones.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

Research indicates that 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of tetrahydroquinoxalines can possess antimicrobial effects against various pathogens .
  • Neuroprotective Effects: Compounds in this class are being investigated for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Several synthetic routes have been developed for the preparation of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline:

  • Pictet–Spengler Reaction: This method involves the condensation of an appropriate amine with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoxaline framework.
  • Domino Reactions: Recent literature highlights domino reactions that combine multiple steps into one process to form tetrahydroquinoxalines efficiently .
  • Catalytic Methods: The use of catalysts such as salicylic acid has been reported to enhance yields and selectivity during synthesis .

The applications of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline span various fields:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activities.
  • Materials Science: The compound can be utilized in the synthesis of polymers and other materials with specific properties.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

Interaction studies involving 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline focus on its binding affinity with biological targets. These studies often utilize techniques like:

  • Molecular Docking: To predict how well the compound fits into active sites of enzymes or receptors.
  • In Vitro Assays: To evaluate the biological effects and mechanisms of action on cellular models.

Such studies are crucial for understanding its potential therapeutic uses and optimizing its pharmacological profile .

Similar compounds include:

  • 1,2,3,4-Tetrahydroquinoline
  • Quinoxaline
  • Dihydroquinoline

Comparison Table

CompoundStructure TypeKey PropertiesUnique Aspects
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxalineTetrahydroquinoxalineAntimicrobial; neuroprotectiveTwo methyl groups enhancing stability
1,2,3,4-TetrahydroquinolineTetrahydroquinolineAnticancer activity; versatile reactivityLacks methyl substitution at position 2
QuinoxalineAromatic heterocycleAntibacterial; used in dyesFully aromatic; different reactivity
DihydroquinolineSaturated derivativeVarious biological activitiesLess stable than tetrahydro derivatives

The uniqueness of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline lies in its specific methyl substitution pattern which enhances its stability and potentially modifies its biological activity compared to other similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and materials science.

The exploration of tetrahydroquinoxalines traces its roots to early 20th-century investigations into hydrogenated nitrogen heterocycles. While tetrahydroquinolines gained prominence due to their natural product associations and pharmacological activities, tetrahydroquinoxalines initially occupied a niche role as synthetic intermediates. The foundational work on quinoxaline hydrogenation in the 1950s revealed that selective saturation of the benzene ring could yield tetrahydro derivatives, though early methods suffered from poor regiocontrol and catalyst deactivation. A pivotal advancement emerged in the 1980s with the development of asymmetric hydrogenation protocols using homogeneous catalysts, which enabled stereoselective access to chiral tetrahydroquinoxalines. These breakthroughs laid the groundwork for modern strategies to functionalize the tetrahydroquinoxaline core, including the introduction of alkyl substituents like the 2,2-dimethyl group.

Significance of the 2,2-Dimethyl Substitution Pattern

The 2,2-dimethyl motif introduces critical steric and electronic modifications to the tetrahydroquinoxaline scaffold. In analogous tetrahydroquinoline systems, methyl substitutions at bridgehead positions have been shown to enhance metabolic stability by shielding reactive sites from oxidative enzymes. Computational studies on related compounds suggest that the geminal dimethyl group induces chair-like conformational preferences in the six-membered ring, potentially preorganizing the molecule for target binding. Electronically, the methyl groups exert subtle electron-donating effects through hyperconjugation, which may modulate the basicity of the adjacent nitrogen atoms—a property with implications for both reactivity and biological activity.

Relationship to Other Tetrahydroquinoxaline Derivatives

2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline occupies a unique position within the broader family of tetrahydroquinoxaline derivatives. Compared to its monosubstituted counterparts, the geminal dimethyl group imposes distinct synthetic challenges due to increased steric hindrance during cyclization steps. Structurally, it bears resemblance to bioactive 2-alkyltetrahydroquinolines such as oxamniquine and nicainoprol, where alkyl substituents enhance lipophilicity and target engagement. However, the presence of two nitrogen atoms in the quinoxaline system introduces additional hydrogen-bonding capabilities absent in tetrahydroquinolines, expanding its potential as a pharmacophore.

Current Research Landscape and Importance

Recent advances in catalytic hydrogenation and borrowing hydrogen methodologies have reinvigorated interest in substituted tetrahydroquinoxalines. The 2,2-dimethyl derivative has emerged as a test case for evaluating steric effects in transition metal-catalyzed aminations and cycloadditions. In medicinal chemistry, its structural features align with drug design principles emphasizing sp³-rich architectures, as evidenced by the growing prominence of similar saturated heterocycles in kinase inhibitor development. Current synthetic challenges center on achieving enantioselective routes to chiral 2,2-dimethyltetrahydroquinoxalines and developing late-stage functionalization protocols that preserve the sensitive dimethyl-substituted ring system.

Impact of Gem-Dimethyl Group at C-2 Position

The incorporation of gem-dimethyl substituents at the C-2 position of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline represents a significant structural modification that profoundly influences the molecular properties and biological behavior of this heterocyclic system. This substitution pattern, commonly referred to as the "gem-dimethyl effect," has been extensively employed in medicinal chemistry as a strategic approach to block metabolically vulnerable methylene sites [1].

The gem-dimethyl group at the C-2 position introduces substantial steric bulk around the carbon center, effectively reducing the conformational flexibility of the tetrahydroquinoxaline ring system. This steric constraint leads to a more rigid molecular framework compared to the parent 1,2,3,4-tetrahydroquinoxaline structure. The molecular weight of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is 162.23 g/mol, with the molecular formula C₁₀H₁₄N₂ [2], representing an increase of 28.05 g/mol compared to the unsubstituted parent compound.

The electronic implications of the gem-dimethyl substitution are multifaceted. The methyl groups exhibit electron-donating properties through hyperconjugation, which increases the electron density at the C-2 position and influences the overall electronic distribution within the quinoxaline framework. This electron-donating effect contributes to the stabilization of the tetrahydroquinoxaline core through enhanced orbital overlap and resonance interactions [1].

Metabolic stability is significantly enhanced by the gem-dimethyl substitution pattern. The bulky methyl groups create a protective steric environment around the C-2 position, effectively preventing metabolic oxidation by cytochrome P450 enzymes. This metabolic blocking effect is particularly important for pharmaceutical applications, where improved metabolic stability translates to enhanced bioavailability and prolonged biological activity [1].

The gem-dimethyl group also influences the lipophilicity characteristics of the molecule. While specific LogP values for 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline are not available in the literature, related dimethyl tetrahydroquinoxaline derivatives exhibit LogP values in the range of 2.577 [3], indicating favorable lipophilicity for biological membrane permeation.

Electronic Effects on the Tetrahydroquinoxaline Core

The electronic properties of the tetrahydroquinoxaline core are fundamentally altered by the reduction of the quinoxaline aromatic system. The parent quinoxaline molecule exhibits a highest occupied molecular orbital (HOMO) energy level of -8.99 eV and an ionization potential of 8.99 eV [4]. The tetrahydrogenation process significantly modifies these electronic parameters, resulting in increased HOMO energy levels and decreased ionization potentials.

The electronic structure of tetrahydroquinoxaline derivatives is characterized by the presence of two nitrogen atoms within the heterocyclic framework, which serve as electron-donating centers. The nitrogen atoms contribute lone pair electrons that participate in conjugation with the aromatic benzene ring, creating a push-pull electronic system that influences the overall molecular reactivity [5].

Density functional theory (DFT) calculations using the B3LYP/6-31G** level of theory have been employed to investigate the electronic properties of quinoxaline derivatives [6]. These computational studies reveal that the tetrahydrogenation of quinoxaline results in a significant decrease in the band gap, leading to red-shifted absorption spectra and altered photophysical properties. The reduced band gap facilitates intramolecular charge transfer processes, which are crucial for various biological activities [5].

The electronic effects of the tetrahydroquinoxaline core are further modulated by substituent effects. Electron-donating groups such as the gem-dimethyl substitution at C-2 increase the electron density on the nitrogen atoms, enhancing their basicity and nucleophilicity. This electronic enhancement contributes to improved binding affinity with biological targets through hydrogen bonding and electrostatic interactions [5].

The molecular electrostatic potential (MEP) surface analysis of quinoxaline derivatives reveals regions of high electron density around the nitrogen atoms, indicating favorable sites for electrophilic attack. The incorporation of the gem-dimethyl group at C-2 further enhances the electron density distribution, creating a more nucleophilic environment that facilitates molecular recognition processes [7].

Conformational Analysis and Ring Dynamics

The conformational behavior of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is governed by the flexibility of the saturated six-membered ring within the bicyclic framework. The presence of the gem-dimethyl substituents at C-2 introduces significant conformational constraints that influence the preferred molecular geometries and dynamic behavior of the system.

High-level quantum chemical calculations using MP2 methods have been employed to investigate the conformational landscape of related tetrahydroquinoline systems [8]. These studies reveal the existence of multiple stable conformations separated by low energy barriers, typically in the range of 104 cm⁻¹ for tetrahydroquinoline derivatives. The conformational interconversion occurs through well-defined transition states, with the most stable conformers corresponding to half-chair arrangements [8].

The saturated ring of the tetrahydroquinoxaline system can adopt various conformations, including chair, boat, and half-chair geometries. The presence of the gem-dimethyl group at C-2 significantly favors conformations where the methyl groups occupy equatorial positions to minimize steric interactions. This preference for equatorial orientation is consistent with the general principles of cyclohexane conformational analysis [9].

Molecular dynamics simulations have been conducted to investigate the dynamic behavior of tetrahydroquinoxaline derivatives in solution. These studies reveal that the conformational interconversion occurs on timescales ranging from picoseconds to nanoseconds, depending on the specific substitution pattern and environmental conditions [10]. The gem-dimethyl substitution at C-2 reduces the conformational mobility by increasing the energy barriers for ring inversion processes.

The conformational preferences of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline are also influenced by intramolecular interactions. The nitrogen atoms can participate in weak intramolecular hydrogen bonding with the methyl groups, stabilizing specific conformations. Additionally, the aromatic benzene ring contributes to the overall rigidity of the system through its planar geometry [11].

Crystal structure analysis of related tetrahydroquinoxaline derivatives reveals that the heterocyclic ring deviates from planarity to a greater extent than the benzene ring, with typical root-mean-square deviations of 0.015 Å for the heterocyclic ring compared to 0.007 Å for the benzene ring [11]. This structural distortion is attributed to the sp³ hybridization of the carbon atoms in the saturated ring portion.

Molecular Modification Strategies

N-Substitution Patterns and Effects

The nitrogen atoms in the tetrahydroquinoxaline framework present versatile sites for chemical modification, offering opportunities to fine-tune the molecular properties and biological activities of the resulting derivatives. N-substitution patterns have been extensively explored in medicinal chemistry to optimize pharmacological profiles and enhance therapeutic efficacy [12].

The introduction of N-substituents significantly alters the electronic properties of the tetrahydroquinoxaline core. N-alkylation increases the electron density on the nitrogen atoms, enhancing their basicity and nucleophilicity. This electronic modification influences the molecular recognition processes and binding affinity with biological targets [12]. The N-dimethyl substitution pattern, as observed in compounds such as N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, has been shown to exhibit dual serotonin and dopamine reuptake inhibition activities [13].

The steric effects of N-substituents are equally important in determining the molecular properties. Bulky N-substituents introduce steric constraints that influence the conformational preferences and molecular dynamics of the tetrahydroquinoxaline system. The N-benzyl substitution pattern, for example, provides additional π-π stacking interactions that can enhance binding affinity with aromatic amino acid residues in protein targets [14].

N-acylation represents another important modification strategy for tetrahydroquinoxaline derivatives. The incorporation of carbonyl-containing moieties through N-acylation can significantly enhance the biological activity by providing additional hydrogen bonding capabilities. Studies on N-substituted tetrahydroquinoline derivatives have demonstrated that various carbonyl-containing moieties can maintain favorable binding affinity with opioid receptors while modulating selectivity profiles [12].

The N-substitution pattern also influences the metabolic stability of tetrahydroquinoxaline derivatives. N-alkylation can protect the nitrogen atoms from oxidative metabolism, thereby enhancing the pharmacokinetic properties of the resulting compounds. However, the specific metabolic fate depends on the nature of the N-substituent and the overall molecular structure [12].

Asymmetric N-substitution has been employed to introduce chirality into tetrahydroquinoxaline derivatives. The catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines has been achieved through regioselective Heyns rearrangement and stereoselective transfer hydrogenation processes, yielding products with high enantiomeric excess values up to 99% [15].

Benzene Ring Functionalization Approaches

The benzene ring within the tetrahydroquinoxaline framework provides multiple sites for chemical functionalization, enabling the introduction of diverse substituents to modulate molecular properties and biological activities. The electronic and steric effects of benzene ring substitution have been extensively investigated in structure-activity relationship studies [5].

Electrophilic aromatic substitution represents the most common approach for benzene ring functionalization. The electron-rich nature of the tetrahydroquinoxaline system activates the benzene ring toward electrophilic attack, facilitating the introduction of various functional groups. The regioselectivity of these reactions is influenced by the electronic effects of the nitrogen-containing heterocycle, which directs substitution to specific positions on the benzene ring [5].

Halogenation of the benzene ring has been employed to introduce versatile synthetic handles for further functionalization. Chlorinated tetrahydroquinoxaline derivatives, such as 6-chloro-substituted compounds, have been synthesized and evaluated for their biological activities. The halogen atoms can participate in halogen bonding interactions, providing additional binding modes with biological targets [14].

Methoxy substitution on the benzene ring has been shown to enhance the antioxidant properties of tetrahydroquinoxaline derivatives. The electron-donating methoxy groups increase the electron density on the aromatic ring, facilitating radical scavenging activities and improving the overall antioxidant potential [16]. These modifications are particularly relevant for applications in neurodegenerative diseases where oxidative stress plays a crucial role.

The introduction of carboxylic acid groups on the benzene ring has been explored for the development of tubulin polymerization inhibitors. N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, with the carboxylic acid group contributing to the binding affinity with the colchicine binding site [17].

Nitro substitution on the benzene ring significantly alters the electronic properties of the tetrahydroquinoxaline system. The electron-withdrawing nitro group decreases the electron density on the aromatic ring, modifying the molecular electrostatic potential and influencing the binding interactions with biological targets. Studies on nitro-substituted quinoxaline derivatives have shown enhanced DNA binding selectivity compared to unsubstituted analogs [18].

Derivatization of the Methyl Groups

The methyl groups in 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline represent reactive sites that can be subjected to various chemical transformations to introduce additional functional groups and modulate molecular properties. The derivatization of these methyl groups offers opportunities to enhance biological activities and optimize pharmacological profiles.

Oxidation of the methyl groups provides access to hydroxymethyl and carboxylic acid derivatives. The hydroxymethyl derivatives can serve as precursors for further functionalization through esterification or etherification reactions. The carboxylic acid derivatives exhibit altered physicochemical properties, including improved water solubility and enhanced hydrogen bonding capabilities .

Halogenation of the methyl groups introduces reactive sites for nucleophilic substitution reactions. Chloromethyl derivatives have been employed as alkylating agents in the synthesis of more complex tetrahydroquinoxaline systems. The halomethyl functionality can also participate in cyclization reactions to form additional ring systems .

The methyl groups can be extended through alkylation reactions to introduce longer alkyl chains or functional groups. This approach has been used to modulate the lipophilicity and membrane permeability of tetrahydroquinoxaline derivatives. The introduction of polar functional groups at the termini of extended alkyl chains can improve the balance between lipophilicity and hydrophilicity .

Aromatic substitution of the methyl groups through benzylic activation has been explored for the synthesis of substituted tetrahydroquinoxaline derivatives. The benzylic position is activated toward various substitution reactions, enabling the introduction of diverse functional groups. This approach has been particularly useful for the synthesis of compounds with enhanced binding affinity for specific biological targets .

The methyl groups can also be incorporated into cyclic systems through intramolecular cyclization reactions. The formation of spirocyclic structures at the methyl positions has been reported, resulting in compounds with unique three-dimensional architectures and enhanced biological activities. These spirocyclic derivatives exhibit improved selectivity profiles due to their rigid conformations [20].

Modification StrategyStructural ChangeElectronic EffectBiological Impact
N-AlkylationIntroduction of alkyl groups on nitrogenIncreased electron densityEnhanced receptor binding
N-AcylationCarbonyl group attachment to nitrogenHydrogen bonding capabilityImproved selectivity
Benzene halogenationHalogen substituents on aromatic ringElectron-withdrawing effectsHalogen bonding interactions
Methoxy substitutionElectron-donating groups on benzeneIncreased electron densityEnhanced antioxidant activity
Methyl oxidationHydroxymethyl or carboxyl formationPolar group introductionImproved water solubility
SpirocyclizationCyclic structure formation at methylConformational rigidityEnhanced selectivity

XLogP3

2.3

Dates

Last modified: 08-18-2023

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